3-[2-[3-(2,3-Difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethenyl]pyridine
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Overview
Description
3-[(1E)-2-[3-(2,3-DIFLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHENYL]PYRIDINE is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by the presence of a difluorophenyl group, a triazolothiadiazole ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-2-[3-(2,3-DIFLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHENYL]PYRIDINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolothiadiazole Ring: The triazolothiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a thiocarbonyl compound under acidic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a difluorobenzene derivative reacts with the triazolothiadiazole intermediate.
Formation of the Ethenyl Linker: The ethenyl linker can be formed by a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone derivative of the triazolothiadiazole.
Attachment of the Pyridine Moiety: The final step involves the coupling of the ethenyl-triazolothiadiazole intermediate with a pyridine derivative through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-[(1E)-2-[3-(2,3-DIFLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHENYL]PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated forms of the compound.
Scientific Research Applications
3-[(1E)-2-[3-(2,3-DIFLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHENYL]PYRIDINE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(1E)-2-[3-(2,3-DIFLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHENYL]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1E)-2-[3-(2,3-DIFLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHENYL]BENZENE
- 3-[(1E)-2-[3-(2,3-DIFLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHENYL]THIOPHENE
Uniqueness
Compared to similar compounds, 3-[(1E)-2-[3-(2,3-DIFLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHENYL]PYRIDINE is unique due to the presence of the pyridine moiety, which can enhance its binding affinity to certain biological targets and improve its solubility and stability. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C16H9F2N5S |
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Molecular Weight |
341.3 g/mol |
IUPAC Name |
3-(2,3-difluorophenyl)-6-[(E)-2-pyridin-3-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H9F2N5S/c17-12-5-1-4-11(14(12)18)15-20-21-16-23(15)22-13(24-16)7-6-10-3-2-8-19-9-10/h1-9H/b7-6+ |
InChI Key |
TXIVJSBMNCHPMU-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)C2=NN=C3N2N=C(S3)/C=C/C4=CN=CC=C4 |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NN=C3N2N=C(S3)C=CC4=CN=CC=C4 |
Origin of Product |
United States |
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